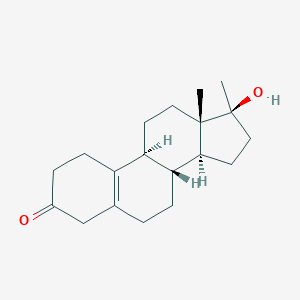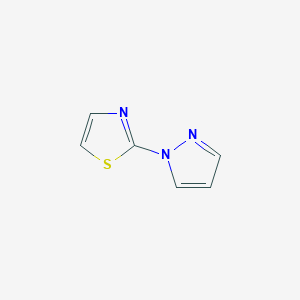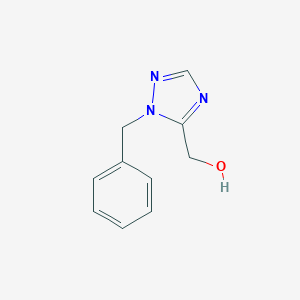![molecular formula C8H7N3S B047171 2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione CAS No. 115366-84-2](/img/structure/B47171.png)
2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione, also known as MPP, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry and material science.
Wirkmechanismus
The exact mechanism of action of 2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione is not yet fully understood. However, studies have suggested that 2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione has also been shown to inhibit the activity of certain enzymes involved in viral replication, making it a potential antiviral agent.
Biochemische Und Physiologische Effekte
2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione can inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. 2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione has also been shown to inhibit the activity of the hepatitis C virus and the dengue virus. In animal studies, 2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione has been shown to have anti-inflammatory effects and to improve glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione for lab experiments is its accessibility and relatively low cost. 2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione can be synthesized in large quantities with high purity, making it an ideal compound for testing. However, 2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione is not without limitations. Its mechanism of action is not yet fully understood, and more research is needed to determine its safety and efficacy for use in humans.
Zukünftige Richtungen
There are several future directions for research on 2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione. One area of interest is the development of 2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione-based drugs for the treatment of cancer and viral infections. Further studies are also needed to understand the mechanism of action of 2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione and to determine its safety and efficacy for use in humans. Additionally, 2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione's unique electronic properties make it a promising candidate for use in organic electronic devices, and research in this area is ongoing.
Conclusion
In conclusion, 2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione is a heterocyclic compound that has shown promise in scientific research for its potential applications in medicinal chemistry and material science. Its synthesis method has been optimized to improve yield and purity, making it more accessible for scientific research. 2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione has been shown to possess antitumor, antiviral, and antibacterial properties, making it a promising candidate for drug development. However, more research is needed to fully understand its mechanism of action and to determine its safety and efficacy for use in humans.
Synthesemethoden
The synthesis of 2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione involves the reaction of 2-aminopyridine and 2-chloro-3-formylquinoxaline in the presence of a catalyst. The resulting product is then treated with sulfur to obtain 2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione. The synthesis of 2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione has been optimized to improve yield and purity, making it more accessible for scientific research.
Wissenschaftliche Forschungsanwendungen
2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess antitumor, antiviral, and antibacterial properties, making it a promising candidate for drug development. 2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione has also been investigated for its use in organic electronic devices due to its unique electronic properties.
Eigenschaften
CAS-Nummer |
115366-84-2 |
|---|---|
Produktname |
2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione |
Molekularformel |
C8H7N3S |
Molekulargewicht |
177.23 g/mol |
IUPAC-Name |
2-methyl-4H-pyrido[2,3-b]pyrazine-3-thione |
InChI |
InChI=1S/C8H7N3S/c1-5-8(12)11-7-6(10-5)3-2-4-9-7/h2-4H,1H3,(H,9,11,12) |
InChI-Schlüssel |
CEQIQPGYHXGGQT-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(NC1=S)N=CC=C2 |
Kanonische SMILES |
CC1=NC2=C(NC1=S)N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one](/img/structure/B47088.png)




![2-methyl-1H-benzo[d]imidazole-4-carbaldehyde](/img/structure/B47095.png)






![Benzyl N-[2-(hydroxymethyl)phenyl]carbamate](/img/structure/B47119.png)
